3-(4-(tert-Butyl)phenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(4-(tert-Butyl)phenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a tert-butylphenyl group, and a cinnamylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-Butyl)phenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the tert-Butylphenyl Group: This step involves the alkylation of the triazole ring with tert-butylbenzyl halides in the presence of a base such as potassium carbonate.
Attachment of the Cinnamylthio Group: The final step involves the thiolation of the triazole derivative with cinnamyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-(tert-Butyl)phenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cinnamylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
3-(4-(tert-Butyl)phenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(tert-Butyl)phenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-(tert-Butyl)phenyl)propanoic acid: Similar in structure but lacks the triazole and cinnamylthio groups.
4-(tert-Butyl)phenyl phenyl ether: Contains the tert-butylphenyl group but differs in the rest of the structure.
Uniqueness
3-(4-(tert-Butyl)phenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine is unique due to the presence of both the triazole ring and the cinnamylthio group, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
676245-15-1 |
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Molecular Formula |
C21H24N4S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C21H24N4S/c1-21(2,3)18-13-11-17(12-14-18)19-23-24-20(25(19)22)26-15-7-10-16-8-5-4-6-9-16/h4-14H,15,22H2,1-3H3/b10-7+ |
InChI Key |
RHDLCVYLYNTABD-JXMROGBWSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SC/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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